![molecular formula C7H8N2O2 B2925231 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one CAS No. 1936355-29-1](/img/structure/B2925231.png)
2-Amino-6,7-dihydrobenzoxazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,7-dihydrobenzoxazol-4(5H)-one, also known as DBO, is a heterocyclic compound that has been widely studied for its potential use in scientific research. DBO has shown promising results in various studies, including its ability to act as a neuroprotective agent and its potential use in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-Amino-6,7-dihydrobenzoxazol-4(5H)-one has been extensively studied for its potential use in scientific research. One of the main applications of 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one is its ability to act as a neuroprotective agent. Studies have shown that 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one can protect neurons from oxidative stress and prevent neuronal death. This makes 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
2-Amino-6,7-dihydrobenzoxazol-4(5H)-one's mechanism of action is not yet fully understood. However, it is believed that 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one works by inhibiting the activity of enzymes that are responsible for the production of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can lead to neuronal damage and death. By inhibiting the production of ROS, 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one can protect neurons from oxidative stress and prevent neuronal death.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one has several biochemical and physiological effects. 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one has been shown to increase the expression of antioxidant enzymes, which can help protect neurons from oxidative stress. Additionally, 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one has been shown to increase the activity of mitochondrial enzymes, which can improve cellular energy production. These effects make 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one in lab experiments is its ability to act as a neuroprotective agent. This makes 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one a useful tool for studying the mechanisms of neurodegenerative diseases and developing potential treatments. However, one of the limitations of using 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one in lab experiments is its low solubility in water. This can make it difficult to administer 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one. One potential direction is the development of new synthesis methods for 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one that can improve its solubility in water. Another potential direction is the study of 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one's effects on other cell types and tissues, such as muscle cells and adipose tissue. Additionally, further studies are needed to fully understand 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one is a promising compound that has shown potential for use in scientific research. Its ability to act as a neuroprotective agent and its potential use in the treatment of neurodegenerative diseases make it a valuable tool for studying the mechanisms of these diseases and developing potential treatments. Further studies are needed to fully understand 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one's mechanism of action and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one involves the condensation of anthranilic acid with glyoxal in the presence of acetic acid. The resulting product is then cyclized to form 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one. This method has been used in several studies and has been proven to be a reliable and efficient way to synthesize 2-Amino-6,7-dihydrobenzoxazol-4(5H)-one.
Eigenschaften
IUPAC Name |
2-amino-6,7-dihydro-5H-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACJDTYTFXSMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | |
CAS RN |
1936355-29-1 |
Source
|
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.